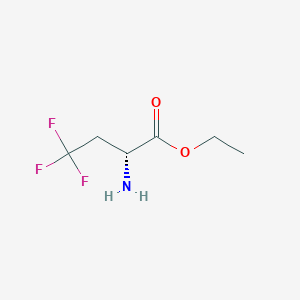
N-CBZ-L-serine ethyl ester
Übersicht
Beschreibung
N-CBZ-L-serine ethyl ester, also known as N-carbobenzyloxy-L-serine ethyl ester, is a derivative of the amino acid L-serine. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its protective group, carbobenzyloxy (CBZ), which safeguards the amino group during chemical reactions. The compound has the molecular formula C13H17NO5 and is often utilized in the preparation of various peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-CBZ-L-serine ethyl ester can be synthesized through the esterification of N-CBZ-L-serine. The process typically involves the reaction of N-CBZ-L-serine with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is often purified using large-scale chromatography or crystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-CBZ-L-serine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-CBZ-L-serine and ethanol.
Reduction: The CBZ group can be removed through catalytic hydrogenation, resulting in L-serine.
Substitution: The hydroxyl group of the serine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: N-CBZ-L-serine and ethanol.
Reduction: L-serine.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-CBZ-L-serine ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and intermediates.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The primary function of N-CBZ-L-serine ethyl ester is to serve as a protected form of L-serine. The CBZ group protects the amino group from unwanted reactions during synthetic processes. The ester group can be hydrolyzed under specific conditions to release the free amino acid. The compound does not have a specific biological mechanism of action as it is primarily used as a synthetic intermediate.
Vergleich Mit ähnlichen Verbindungen
N-CBZ-L-serine ethyl ester is similar to other protected amino acid derivatives such as:
N-CBZ-L-serine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
N-Boc-L-serine ethyl ester: Uses a tert-butoxycarbonyl (Boc) protecting group instead of CBZ.
N-Fmoc-L-serine ethyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of CBZ.
Uniqueness
The uniqueness of this compound lies in its specific protecting group (CBZ) and ester functionality, which provide stability and reactivity under certain conditions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBGOHXGCWPBED-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine](/img/structure/B8147415.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)
![1,3-Dibromobicyclo[1.1.1]pentane](/img/structure/B8147434.png)









